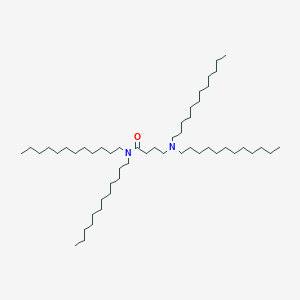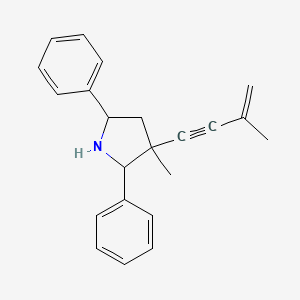
3-Methyl-3-(3-methylbut-3-en-1-yn-1-yl)-2,5-diphenylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-(3-methylbut-3-en-1-yn-1-yl)-2,5-diphenylpyrrolidine is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with phenyl groups and a 3-methylbut-3-en-1-yn-1-yl group. The presence of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(3-methylbut-3-en-1-yn-1-yl)-2,5-diphenylpyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes.
Substitution with Phenyl Groups: The phenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.
Addition of the 3-Methylbut-3-en-1-yn-1-yl Group: This step involves the addition of the 3-methylbut-3-en-1-yn-1-yl group to the pyrrolidine ring, which can be achieved through a coupling reaction using reagents such as alkynes and alkenes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, which allow for efficient production of the compound.
化学反応の分析
Types of Reactions
3-Methyl-3-(3-methylbut-3-en-1-yn-1-yl)-2,5-diphenylpyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
科学的研究の応用
3-Methyl-3-(3-methylbut-3-en-1-yn-1-yl)-2,5-diphenylpyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Methyl-3-(3-methylbut-3-en-1-yn-1-yl)-2,5-diphenylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-Methyl-3-(3-methylbut-3-en-1-yn-1-yl)-2,5-diphenylpyrrolidine
- This compound analogs
- Other substituted pyrrolidines with similar structural features
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylbut-3-en-1-yn-1-yl group and phenyl groups differentiates it from other pyrrolidines, making it a valuable compound for various research applications.
特性
CAS番号 |
63637-20-7 |
|---|---|
分子式 |
C22H23N |
分子量 |
301.4 g/mol |
IUPAC名 |
3-methyl-3-(3-methylbut-3-en-1-ynyl)-2,5-diphenylpyrrolidine |
InChI |
InChI=1S/C22H23N/c1-17(2)14-15-22(3)16-20(18-10-6-4-7-11-18)23-21(22)19-12-8-5-9-13-19/h4-13,20-21,23H,1,16H2,2-3H3 |
InChIキー |
SODPQLDVZRPJDG-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C#CC1(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


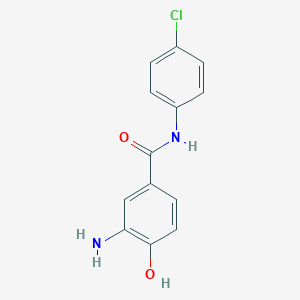
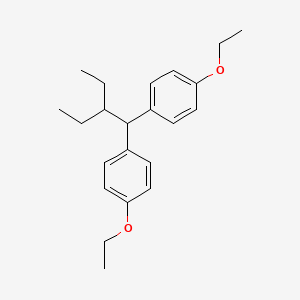
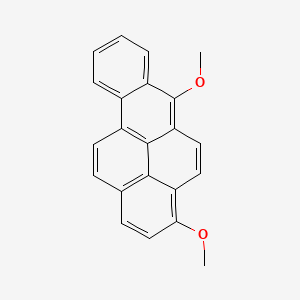
phosphanium chloride](/img/structure/B14512051.png)
![Diethyl chloro[chloro(4-nitrophenyl)methyl]propanedioate](/img/structure/B14512053.png)
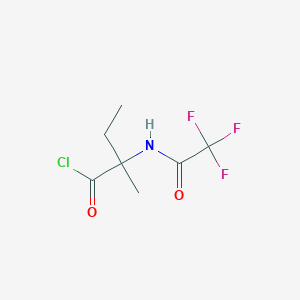

![4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14512068.png)
![Hexahydropyridazino[3,4-c]pyridazine-3,6(2H,4H)-dione](/img/structure/B14512072.png)
![11-Chlorobicyclo[4.4.1]undecane-1,6-diol](/img/structure/B14512077.png)
![{[4-(Bromoacetyl)phenyl]methyl}(triphenyl)phosphanium perchlorate](/img/structure/B14512092.png)
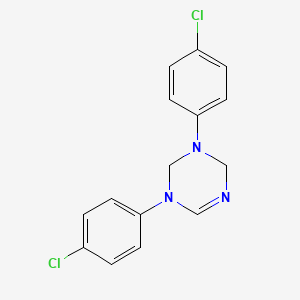
![4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B14512116.png)
